physical and chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)aniline
physical and chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)aniline (CAS No. 1092460-74-6). This compound is a unique aniline derivative characterized by the presence of a methoxy group and two trifluoromethyl substituents on the aromatic ring. These structural features are known to impart significant alterations to the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for applications in medicinal chemistry and materials science. This document collates available experimental and predicted data on its physicochemical properties, spectroscopic signature, and safety and handling considerations. Furthermore, a plausible synthetic approach and relevant analytical techniques for its characterization are discussed, providing a valuable resource for researchers working with this and related fluorinated molecules.
Introduction: The Significance of Trifluoromethylated Anilines
The strategic incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug discovery and materials science. The high electronegativity and lipophilicity of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to an aniline scaffold, these groups can modulate the basicity of the amino group, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. 2-Methoxy-4,6-bis(trifluoromethyl)aniline represents a synthetically versatile building block with a distinct substitution pattern that offers a unique combination of electronic and steric properties for the design of novel bioactive compounds and functional materials. This guide aims to provide a detailed understanding of its core characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section summarizes the known and predicted properties of 2-Methoxy-4,6-bis(trifluoromethyl)aniline.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1092460-74-6 | [1] |
| Molecular Formula | C₉H₇F₆NO | [2] |
| Molecular Weight | 259.15 g/mol | [2] |
| Physical State | Solid | |
| Melting Point | 45.00 - 50.00 °C | [1] |
| Boiling Point | Not experimentally determined | [2] |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.31 ± 0.10 (Predicted) | [3] |
Expert Insight: The presence of two bulky and electron-withdrawing trifluoromethyl groups, in addition to the methoxy group, is expected to significantly influence the melting point. The predicted low pKa value suggests that the lone pair of electrons on the aniline nitrogen is significantly delocalized and withdrawn by the trifluoromethyl groups, rendering the amine functionality much less basic than aniline itself.
Chemical Structure and Reactivity
The arrangement of the methoxy and trifluoromethyl groups on the aniline ring dictates its chemical reactivity and potential applications in synthesis.
Caption: Chemical structure of 2-Methoxy-4,6-bis(trifluoromethyl)aniline.
The electron-withdrawing nature of the two trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the amino group is a potential site for various chemical transformations, including diazotization, acylation, and alkylation. The steric hindrance imposed by the ortho-methoxy and ortho-trifluoromethyl groups will likely influence the accessibility of the amino group and the regioselectivity of its reactions.
Spectroscopic Data (Predicted and Analog-Based)
Expert Insight: Spectroscopic characterization is crucial for confirming the identity and purity of the compound. For trifluoromethylated anilines, ¹⁹F NMR is a particularly powerful tool for confirming the presence and electronic environment of the -CF₃ groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the unsymmetrical substitution. The methoxy group should appear as a singlet around 3.8-4.0 ppm, and the amine protons as a broad singlet.
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¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the methoxy carbon, and the carbons of the trifluoromethyl groups. The carbons attached to the fluorine atoms will exhibit characteristic quartet splitting due to C-F coupling.
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¹⁹F NMR: The fluorine NMR should display two distinct signals for the two trifluoromethyl groups, as they are in different chemical environments.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 259.15. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and potentially the loss of fluorine or a CF₃ group.
Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of 2-Methoxy-4,6-bis(trifluoromethyl)aniline.
Proposed Synthetic Protocol
A potential synthetic route could involve the following key steps:
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Nitration: Introduction of nitro groups onto a suitable methoxy-substituted aromatic precursor.
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Reduction: Reduction of the nitro groups to an amino group.
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Trifluoromethylation: Introduction of the trifluoromethyl groups. The choice of trifluoromethylating agent and reaction conditions would be critical to achieve the desired regioselectivity.
Expert Insight: The order of these steps would need to be carefully considered to manage the directing effects of the substituents and to ensure the stability of the intermediates. For instance, trifluoromethylation of an aniline derivative might require protection of the amino group.
Experimental Characterization Protocol
Objective: To confirm the identity and purity of synthesized 2-Methoxy-4,6-bis(trifluoromethyl)aniline.
Methodology:
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Sample Preparation:
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For NMR: Dissolve 5-10 mg of the solid product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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For IR: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.
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For MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation and Data Acquisition:
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NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
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IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
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MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
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Data Analysis:
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Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the proton and carbon framework.
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Identify the characteristic absorption bands in the IR spectrum corresponding to the functional groups.
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Determine the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern.
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Safety and Handling
Based on supplier safety data, 2-Methoxy-4,6-bis(trifluoromethyl)aniline should be handled with care, following standard laboratory safety procedures.
| Hazard Information | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P271: Use only outdoors or in a well-ventilated area. |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Methoxy-4,6-bis(trifluoromethyl)aniline is a fluorinated building block with significant potential in the development of novel chemical entities. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for its use in research and synthesis. While a complete experimental dataset is not yet publicly available, the provided information, based on supplier data and analysis of analogous structures, offers valuable insights for scientists and researchers. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing molecule.
References
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Arctom. (n.d.). CAS NO. 1092460-74-6 | 2-Methoxy-4,6-bis(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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abcr Gute Chemie. (n.d.). AB264246 | CAS 1092460-74-6. Retrieved January 19, 2026, from [Link]
- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
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PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
- Google Patents. (1998). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
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ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 19, 2026, from [Link]
